molecular formula C23H21NO B014561 N-Acryloyl-1-pyrenebutylamine CAS No. 133399-57-2

N-Acryloyl-1-pyrenebutylamine

Cat. No. B014561
M. Wt: 327.4 g/mol
InChI Key: JXBUWCCWJDDJSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Acryloyl-1-pyrenebutylamine often involves radical polymerization techniques. For instance, the preparation of optically active poly(N-acryloyl chloride) functionalized with (S)-phenylalanine and a pendant pyrene demonstrates the incorporation of pyrene into polymers via post-modification methods (Buruianǎ, Buruiană, & Hahui, 2007). Similarly, amphiphilic pyrene-functionalized polymers synthesized by esterification and hydrolysis processes highlight the versatility of acrylate and pyrene chemistry in creating responsive materials (Feng, Dong, Han, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of polymers derived from N-Acryloyl-1-pyrenebutylamine is expected to exhibit unique characteristics due to the presence of the pyrene moiety. Pyrene-functionalized polymers, for example, demonstrate distinct fluorescence properties that depend on the polymer's structure, solvent nature, temperature, and pH (Buruianǎ et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving pyrene and acrylate groups often lead to materials with novel properties. For instance, the fluorescence quenching capabilities of pyrene-polymers suggest potential applications in the detection of amine molecules (Buruianǎ et al., 2007). Furthermore, the controlled release behavior under photo and pH stimulation of pyrene-functionalized polymer nanoparticles indicates their utility in delivery systems (Feng et al., 2014).

properties

IUPAC Name

N-(4-pyren-1-ylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBUWCCWJDDJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405020
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acryloyl-1-pyrenebutylamine

CAS RN

133399-57-2
Record name N-Acryloyl-1-pyrenebutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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